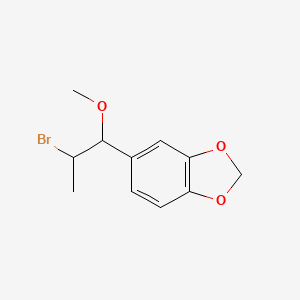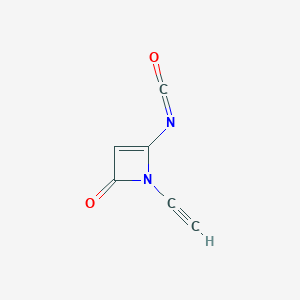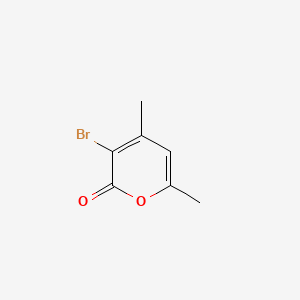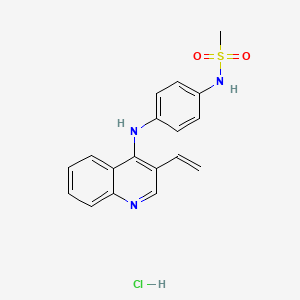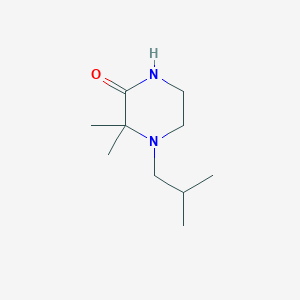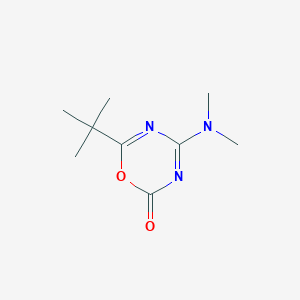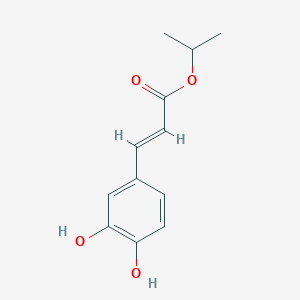
Isopropyl caffeate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl caffeate is an ester derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. Caffeic acid is known for its antioxidant properties, and esterification with isopropyl alcohol enhances its lipophilicity, increasing its permeability through cell membranes and influencing its bioavailability . This compound has demonstrated various biological activities, including antioxidant, antinociceptive, antitumor, and antifungal effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl caffeate typically involves the esterification of caffeic acid with isopropyl alcohol. A common method includes heating a mixture of caffeic acid (0.25 g) and isopropyl alcohol (50 ml) under reflux in the presence of sulfuric acid (0.4 ml) as a catalyst until the reaction is complete . The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification methods such as chromatography may be employed to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions: Isopropyl caffeate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it back to caffeic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Caffeic acid and reduced esters.
Substitution: Various substituted esters and amides.
科学的研究の応用
Isopropyl caffeate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and antioxidant mechanisms.
Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and cellular protection.
Medicine: It has shown potential in treating conditions related to oxidative stress, inflammation, and cancer.
作用機序
Isopropyl caffeate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and prevents oxidative damage to cellular components such as lipids, proteins, and DNA . The compound also modulates various molecular targets and pathways, including:
GPCR Binding: It interacts with G-protein-coupled receptors.
Ion Channel Modulation: It influences ion channel activity.
Nuclear Receptor Binding: It binds to nuclear receptors, affecting gene expression.
Enzyme Inhibition: It inhibits enzymes involved in oxidative stress and inflammation.
類似化合物との比較
Isopropyl caffeate is unique among caffeic acid derivatives due to its enhanced lipophilicity and bioavailability. Similar compounds include:
Methyl Caffeate: Another ester derivative with similar antioxidant properties but lower lipophilicity.
Ethyl Caffeate: Similar to this compound but with different pharmacokinetic properties.
Caffeic Acid Phenethyl Ester: Known for its potent antioxidant and anti-inflammatory effects, but with different solubility and bioavailability profiles.
This compound stands out due to its balanced combination of antioxidant activity, bioavailability, and diverse biological effects, making it a promising candidate for various applications in research and industry.
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
propan-2-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)16-12(15)6-4-9-3-5-10(13)11(14)7-9/h3-8,13-14H,1-2H3/b6-4+ |
InChIキー |
HUBVPNVELDTWJF-GQCTYLIASA-N |
異性体SMILES |
CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)O |
正規SMILES |
CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


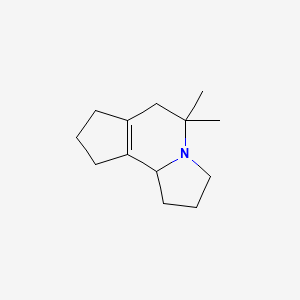

![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
